Thiazole-2-carbaldehyde hydrochloride
Overview
Description
Thiazole-2-carbaldehyde hydrochloride is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its versatile chemical reactivity and is used in various synthetic applications. Thiazole derivatives are significant in medicinal chemistry due to their presence in numerous biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazole-2-carbaldehyde hydrochloride can be synthesized through several methods. One common approach involves the reaction of thioamides with α-haloketones under acidic conditions, leading to the formation of the thiazole ring . Another method includes the cyclization of thiosemicarbazides with α-haloketones . These reactions typically require the use of solvents such as ethanol or methanol and are carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Thiazole-2-carbaldehyde hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form thiazole-2-carboxylic acid.
Reduction: Reduction reactions can convert it into thiazole-2-methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Thiazole-2-carboxylic acid.
Reduction: Thiazole-2-methanol.
Substitution: Various thiazole derivatives depending on the substituent introduced.
Scientific Research Applications
Thiazole-2-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: this compound is explored for its potential in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of thiazole-2-carbaldehyde hydrochloride involves its ability to participate in various chemical reactions due to the presence of the reactive aldehyde group. This group can form covalent bonds with nucleophiles, leading to the formation of new compounds. In biological systems, thiazole derivatives can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Thiazole-4-carbaldehyde: Similar in structure but with the aldehyde group at the 4-position.
Thiazole-2-carboxylic acid: An oxidized form of thiazole-2-carbaldehyde.
Thiazole-2-methanol: A reduced form of thiazole-2-carbaldehyde
Uniqueness
Thiazole-2-carbaldehyde hydrochloride is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
1,3-thiazole-2-carbaldehyde;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NOS.ClH/c6-3-4-5-1-2-7-4;/h1-3H;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZZCPJMCLFPFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856431 | |
Record name | 1,3-Thiazole-2-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035220-00-8 | |
Record name | 1,3-Thiazole-2-carbaldehyde--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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